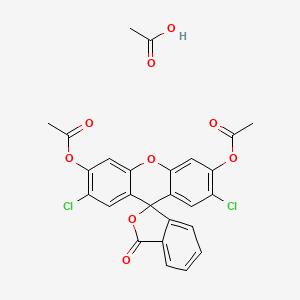

5(6)-Carboxy-DCFDA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

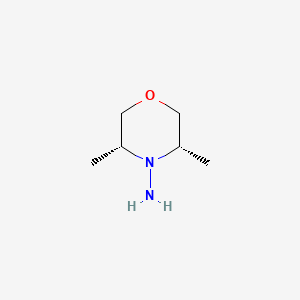

Carboxy-DCFDA, also known as 5-(and-6)-carboxy-2’,7’-dichlorofluorescein diacetate, is a fluorescent dye used extensively in scientific research. This compound is nonfluorescent until it is hydrolyzed by intracellular esterases to yield the fluorescent molecule, 5-(and-6)-carboxy-2’,7’-dichlorofluorescein. It is widely used as an indicator for reactive oxygen species (ROS) within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carboxy-DCFDA is synthesized by acetylating 5-(and-6)-carboxy-2’,7’-dichlorofluorescein with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods: In industrial settings, the production of Carboxy-DCFDA involves large-scale acetylation reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products .

Types of Reactions:

Common Reagents and Conditions:

Oxidation Reagents: Reactive oxygen species such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻) are commonly involved in the oxidation of Carboxy-DCFDA.

Hydrolysis Conditions: The hydrolysis reaction occurs under physiological conditions within cells, facilitated by intracellular esterases.

Major Products:

Aplicaciones Científicas De Investigación

Carboxy-DCFDA is widely used in various fields of scientific research:

Mecanismo De Acción

Carboxy-DCFDA exerts its effects through a series of biochemical reactions:

Intracellular Uptake: The compound passively diffuses into cells due to its nonpolar nature.

Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetate groups, converting Carboxy-DCFDA to its fluorescent form.

Oxidation: The fluorescent form is further oxidized by reactive oxygen species, enhancing its fluorescence.

Molecular Targets: The primary molecular targets are reactive oxygen species, which are detected through the fluorescence emitted by the oxidized product.

Comparación Con Compuestos Similares

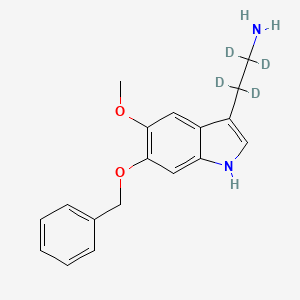

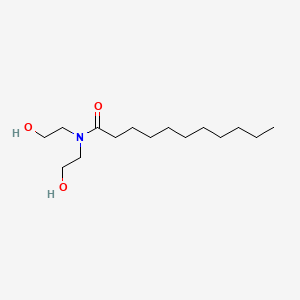

Carboxy-DCFDA is unique in its ability to detect reactive oxygen species with high sensitivity and specificity. Similar compounds include:

2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA): Another widely used ROS indicator, but with different fluorescence properties.

Dihydrocalcein AM: Similar in function but with better retention in cells due to its oxidation product, calcein.

Oregon Green 488 carboxylic acid diacetate: Used as a vital stain with a low pKa, similar to Carboxy-DCFDA.

Carboxy-DCFDA stands out due to its high sensitivity to ROS and its ability to provide real-time monitoring of oxidative stress in live cells.

Propiedades

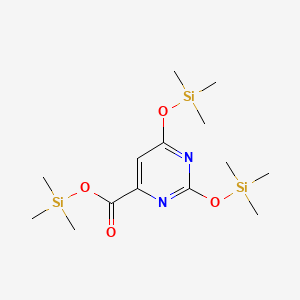

Fórmula molecular |

C26H18Cl2O9 |

|---|---|

Peso molecular |

545.3 g/mol |

Nombre IUPAC |

acetic acid;(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |

InChI |

InChI=1S/C24H14Cl2O7.C2H4O2/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4) |

Clave InChI |

CBUKZVAKWALPOA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)

![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)

![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)

![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)

![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)

![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)

![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)

![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)